molecular formula C8H18N2O B1532575 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine CAS No. 1258649-63-6

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Cat. No. B1532575
M. Wt: 158.24 g/mol
InChI Key: UMUSYFTZUULERM-UHFFFAOYSA-N
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Description

“2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1258649-63-6 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 2-(3,3-dimethyl-4-morpholinyl)ethanamine .


Molecular Structure Analysis

The InChI code for “2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine” is 1S/C8H18N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7,9H2,1-2H3 . This indicates that the compound has a morpholine ring with two methyl groups attached to one of the nitrogen atoms, and an ethanamine group attached to one of the carbon atoms in the ring.


Physical And Chemical Properties Analysis

“2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Catalysis and Synthetic Chemistry

  • Dimethylformamide (DMF) serves as an efficient source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides, demonstrating the utility of morpholine and its derivatives in facilitating complex organic transformations (Wan et al., 2002).

Antimalarial Research

  • Morpholine derivatives have been synthesized for potential antimalarial applications, showcasing their efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting the pharmaceutical applications of morpholine derivatives in developing novel antimalarial agents (Beagley et al., 2002).

Material Science and Corrosion Inhibition

  • Schiff base complexes derived from morpholine analogs have been investigated for their corrosion inhibition properties on mild steel, illustrating the application of these compounds in protecting metals from corrosion, an essential aspect of materials engineering (Das et al., 2017).

Cytotoxicity and Anticancer Research

  • A series of 4-aminoquinoline derivatives synthesized from morpholine analogs were evaluated for their cytotoxic effects on human breast tumor cell lines, showcasing the potential of morpholine derivatives in anticancer drug development (Zhang et al., 2007).

Safety And Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The signal word is "Danger" .

properties

IUPAC Name

2-(3,3-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSYFTZUULERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

CAS RN

1258649-63-6
Record name 2-(3,3-dimethylmorpholin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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